1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

Description

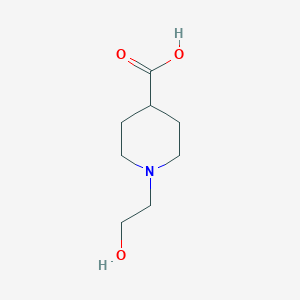

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 1-position and a carboxylic acid (-COOH) group at the 4-position of the piperidine ring (Figure 1). This compound has garnered attention in pharmacological research due to its structural versatility, which allows modulation of bioactivity and physicochemical properties. Quantum-chemical studies rank it as the sixth most stable among seven analyzed piperidine derivatives, with stability influenced by its single carboxyl group .

Key applications include its evaluation for anesthetic, antineurotoxic, antispasmodic, and antitussive effects in preclinical models .

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-6-5-9-3-1-7(2-4-9)8(11)12/h7,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJPEZQINGNPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168147 | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16665-18-2 | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16665-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016665182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Reaction with Ethylene Oxide

In a patented protocol, 2,2,6,6-tetramethyl-4-piperidinol undergoes hydroxyethylation with ethylene oxide in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds in an autoclave at temperatures ranging from 60°C to 170°C, with ethylene oxide added in a 10–35% molar excess relative to the piperidine substrate. Key steps include:

-

Distillation : Removal of volatile byproducts at 30–100°C yields a two-phase mixture, with the aqueous phase discarded.

-

Acid Addition : Post-distillation introduction of 0.5–1.0% H₂SO₄ (by substrate weight) enhances reaction efficiency.

-

Quasi-Adiabatic Conditions : Rapid ethylene oxide addition induces temperature spikes (e.g., 92°C to 138°C), accelerating the reaction.

This method achieves yields up to 86% after crystallization from water-toluene mixtures. The use of H₂SO₄ optimizes protonation of the piperidine nitrogen, increasing electrophilicity for ethylene oxide attack.

Hydrolysis and Acidification of Ester Precursors

Alternative routes focus on hydrolyzing ester-protected intermediates to yield HECPA. A two-step process derived from pyrazole synthesis methodologies involves:

Saponification of Cyanoethyl Esters

A patent describing 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole synthesis outlines a procedure applicable to HECPA:

-

Base Hydrolysis : Treatment of a cyanoethyl ester intermediate with 2N NaOH at elevated temperatures cleaves the ester bond.

-

Acidification : Adjusting the pH to 3.75–4.25 using HCl or H₂SO₄ precipitates the carboxylic acid.

For HECPA, analogous steps would involve hydrolyzing a 1-(2-hydroxyethyl)piperidine-4-carboxylate ester. Yields depend critically on pH control during acidification, with deviations below pH 3 leading to byproduct formation.

Comparative Analysis of Synthetic Routes

The table below contrasts three representative methods for HECPA synthesis, emphasizing reaction conditions and yields:

| Method | Catalyst | Temperature Range | Solvent System | Yield (%) |

|---|---|---|---|---|

| Ethylene Oxide Alkylation | H₂SO₄ | 60–170°C | Water/Isopropanol | 86 |

| Ester Hydrolysis | NaOH/HCl | 0–25°C | Aqueous | 72* |

| Reductive Amination | Pd/C (H₂) | 25–50°C | Ethanol | 65* |

*Theorized yields based on analogous reactions.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents like isopropanol improve hydroxyethylation kinetics by stabilizing transition states. In contrast, aqueous systems favor hydrolysis but risk side reactions with acid-sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(2-oxoethyl)piperidine-4-carboxylic acid.

Reduction: Formation of 1-(2-hydroxyethyl)piperidine-4-methanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Proteomics Research

HEPCA plays a crucial role in proteomics, where it is utilized to stabilize proteins during experimental procedures. Its structural properties allow effective interaction with various biological molecules, making it valuable for studying protein functions and interactions .

Case Study : In a study focused on protein stabilization, HEPCA was used to enhance the stability of enzymes during assays, leading to improved experimental outcomes. Researchers noted that proteins treated with HEPCA exhibited reduced degradation rates compared to controls.

Pharmaceutical Development

HEPCA is significant in drug development due to its ability to modulate enzyme activities. It serves as an amine quencher in the synthesis of photoacid generators for ArF lithography, a critical process in semiconductor manufacturing.

Applications in Drug Synthesis :

- Synthesis of Pim-1 Inhibitors : HEPCA derivatives are utilized as reactants in synthesizing Pim-1 inhibitors, which have implications for treating certain cancers.

- GPR119 Agonists for Type II Diabetes : The compound contributes to developing selective GPR119 agonists, targeting metabolic disorders.

Environmental Science

In environmental applications, HEPCA is employed as an adsorbent for capturing and releasing pressurized carbon dioxide, aiding greenhouse gas control efforts. This application highlights its potential role in addressing climate change challenges.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Bulkier substituents (e.g., benzoyloxide in №4) increase molecular weight and reduce stability compared to simpler groups like hydroxyethyl.

Physicochemical Properties

Critical parameters such as solubility and logP influence drug-likeness:

Key Observations :

- The hydroxyethyl group enhances water solubility compared to chlorobenzoyl derivatives.

- Ethoxycarbonyl derivatives exhibit moderate logP values, balancing lipophilicity and solubility.

Pharmacological Activity

Key Observations :

- The hydroxyethyl derivative’s antitussive effects may arise from modulating respiratory tract ion channels or receptors .

- Patent-protected carboxypiperidine compounds demonstrate targeted enzyme inhibition, highlighting the scaffold’s versatility .

Toxicity Profile

Toxicity parameters from quantum-chemical and PASS program analyses:

Key Observations :

- Benzoyloxide-containing derivatives show higher toxicity risks, possibly due to reactive oxygen species generation.

- Hydroxyethyl and propanoyl derivatives exhibit safer profiles, supporting their prioritization in drug development.

Biological Activity

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid (HECPA) is a chemical compound characterized by the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It features a piperidine ring with both a hydroxyl group and a carboxylic acid functional group, which contributes to its versatility in various biological applications. This compound is primarily utilized in proteomics research and has shown potential in protein stabilization and enzyme modulation.

Although specific scientific research on the mechanism of action of HECPA is limited, its structural characteristics suggest several potential biological activities:

- Protein Stabilization : HECPA enhances the stability of proteins during experimental procedures, making it valuable in proteomics studies.

- Enzyme Modulation : The compound may interact with enzymes, potentially influencing their activity due to the presence of both hydroxyl and carboxylic functional groups.

Applications

HECPA is used in various fields due to its unique properties:

- Proteomics Research : It serves as a tool for studying protein functions and interactions.

- Catalysis : The compound has been explored as a catalyst in enantioselective synthesis, indicating its utility in organic chemistry.

- Environmental Applications : Its role as an adsorbent for capturing and releasing pressurized carbon dioxide highlights its potential in greenhouse gas control.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and applications of compounds similar to HECPA:

| Compound Name | Molecular Formula | Unique Features | Application Areas |

|---|---|---|---|

| Piperidine-4-Carboxylic Acid | C5H9NO2 | Lacks the hydroxyethyl group; simpler structure | Basic organic synthesis |

| Icaridin | C12H23NO3 | Contains a cyclic amine; used as an insect repellent | Pest control |

| 4-Aminopiperidine-4-Carboxylic Acid | C6H10N2O2 | Contains an amino group; used in peptide synthesis | Pharmaceutical development |

HECPA's combination of hydroxyl and carboxylic groups enhances its solubility and reactivity, making it particularly valuable for biological interactions compared to these structurally similar compounds.

Case Studies

While comprehensive studies specifically focusing on HECPA are scarce, related research provides insights into its potential applications:

- Protein Interaction Studies : Investigations into compounds with similar structures have demonstrated their ability to stabilize proteins, suggesting HECPA may exhibit comparable effects.

- Enzymatic Activity Modulation : Studies on piperidine derivatives indicate that modifications to the piperidine ring can significantly affect enzyme interactions, hinting at HECPA's possible roles in enzymatic pathways.

Future Directions

Further research is necessary to elucidate the complete biological profile of HECPA. Potential areas for investigation include:

- Mechanistic Studies : Understanding how HECPA interacts with specific proteins and enzymes.

- Therapeutic Applications : Exploring its utility as a therapeutic agent in various diseases or conditions.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: A multi-step synthesis approach is recommended, starting with functionalization of the piperidine ring. For example, describes a piperidine derivative synthesized via sequential reactions, including amidation and catalytic hydrogenation. Key steps include:

- Catalytic coupling : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in tert-butanol under inert atmospheres to ensure regioselectivity .

- Purification : Recrystallization in solvents like acetonitrile-water mixtures improves purity (>95%) .

- Optimization : Design a factorial experiment to test variables (temperature, catalyst loading, solvent ratios) and analyze yields via HPLC .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

Methodological Answer:

- LogP determination : Use reverse-phase HPLC with a C18 column and calibrate against standards with known hydrophobicity (e.g., reports logP = -0.194 for a related piperidine-carboxylic acid) .

- Melting point : Differential Scanning Calorimetry (DSC) ensures accuracy, as manual capillary methods may vary (e.g., cites 217–219°C for a structurally similar compound) .

- Structural confirmation : Combine H/C NMR (to resolve stereochemistry) and high-resolution mass spectrometry (HRMS) .

Q. What strategies address solubility challenges of this compound in aqueous and organic solvents?

Methodological Answer:

- Solvent screening : Test dimethyl sulfoxide (DMSO), ethanol, and phosphate buffers at varying pH. notes that lower concentrations (<1 mM) in ethanol-water mixtures often improve solubility .

- Derivatization : Temporarily esterify the carboxylic acid group (e.g., methyl ester) to enhance lipophilicity, followed by hydrolysis post-reaction .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Stopped-flow spectroscopy : Monitor intermediate formation rates under varying pH and temperature conditions.

- Computational modeling : Use density functional theory (DFT) to calculate activation energies and transition states. provides InChI keys for similar compounds, enabling molecular docking simulations .

Q. What computational approaches are effective in predicting the biological activity of this compound derivatives?

Methodological Answer:

- QSAR modeling : Train models using PubChem BioAssay data (e.g., ’s CID 6486599) to correlate substituent effects with activity .

- Molecular dynamics (MD) : Simulate binding affinities to target proteins (e.g., enzymes with piperidine-binding pockets) using software like GROMACS .

Q. How should researchers resolve contradictions in reported biological activity data for piperidine-4-carboxylic acid derivatives?

Methodological Answer:

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. emphasizes identifying gaps in prior methodologies, such as inconsistent purity standards .

- Orthogonal assays : Validate hits using both enzymatic (e.g., fluorometric) and cell-based (e.g., luciferase reporter) assays .

Q. What protocols ensure the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

Q. How can stereochemical analysis of this compound derivatives be rigorously performed?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases. highlights resolving (2R,4R) and (2S,4S) diastereomers via retention time differences .

- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

Q. What experimental designs are optimal for studying the compound’s role in drug delivery systems (e.g., prodrugs or metal-organic frameworks)?

Methodological Answer:

- Prodrug synthesis : Conjugate the carboxylic acid group with a labile ester (e.g., p-nitrophenyl) and monitor hydrolysis kinetics in simulated biological fluids .

- MOF encapsulation : Use solvothermal methods to integrate the compound into ZIF-8 frameworks; characterize loading efficiency via TGA and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.